Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
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Overview
Description
Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound that features a phenolic hydroxyl group and a purine derivative. This compound is of significant interest due to its unique structure, which combines the properties of phenols and purines, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of phenol with formaldehyde and dimethylamine under controlled conditions to form the Mannich base. This intermediate is then reacted with a purine derivative to yield the final product. The reaction conditions often require a vacuum to remove water produced during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenolic ring.
Scientific Research Applications
Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialized polymers and resins
Mechanism of Action
The mechanism by which Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The purine derivative can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Another compound with similar phenolic and amine functionalities.
3-Methylphenol: A simpler phenolic compound used in various chemical syntheses.
Uniqueness
Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to its combination of phenolic and purine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler phenolic compounds and other purine derivatives.
Properties
CAS No. |
115204-52-9 |
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Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-[[6-(dimethylamino)purin-9-yl]methyl]phenol |
InChI |
InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-4-3-5-11(20)6-10/h3-6,8-9,20H,7H2,1-2H3 |
InChI Key |
PFYTWQFOUDHUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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